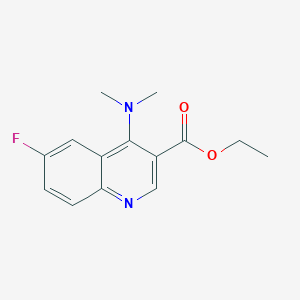

Ethyl 4-(dimethylamino)-6-fluoroquinoline-3-carboxylate

説明

特性

分子式 |

C14H15FN2O2 |

|---|---|

分子量 |

262.28 g/mol |

IUPAC名 |

ethyl 4-(dimethylamino)-6-fluoroquinoline-3-carboxylate |

InChI |

InChI=1S/C14H15FN2O2/c1-4-19-14(18)11-8-16-12-6-5-9(15)7-10(12)13(11)17(2)3/h5-8H,4H2,1-3H3 |

InChIキー |

JRTHRMZNXSYBIK-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1N(C)C)F |

製品の起源 |

United States |

準備方法

Reaction Mechanism

DMAP acts as a nucleophilic catalyst, forming a zwitterionic intermediate with the chloro-quinoline precursor (Figure 1). This intermediate reacts with dimethylamine, regenerating DMAP for subsequent cycles. The catalytic cycle reduces reaction times from 10 days (uncatalyzed) to 24 hours while increasing yields to 54%.

Optimized Conditions

-

Solvent : Acetonitrile

-

Catalyst loading : 10 mol% DMAP

-

Temperature : 80°C

Advantages :

-

Eliminates stoichiometric amine bases.

-

Compatible with electron-deficient quinolines.

Green Synthesis Using Keplerate-Type Molybdenum Clusters

A solvent-free method employing the nanoporous polyoxomolybdate {Mo132} demonstrates exceptional efficiency for synthesizing fluoroquinolone derivatives.

Reaction Design

{Mo132} facilitates direct amination of 7-chloro-6-fluoroquinoline-3-carboxylic acid with dimethylamine. The catalyst’s Brønsted acid sites activate the substrate, while Lewis acid sites stabilize the transition state.

Performance Metrics

| Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| 0 (control) | 80 | 120 | 45 |

| 0.04 | 80 | 30 | 88 |

| 0.08 | 80 | 20 | 95 |

Notable Features :

-

Recyclability: {Mo132} retains 92% activity after five cycles.

-

Environmental benefits: Water is the sole byproduct.

Pfitzinger Reaction-Based Synthesis

The Pfitzinger reaction constructs the quinoline ring from isatin derivatives and ketones, offering a versatile route to functionalized quinolines.

Substrate Preparation

5-Fluoroisatin reacts with malonic acid in acetic acid to form 6-fluoroquinoline-4-carboxylic acid. Esterification with ethanol yields the ethyl ester precursor.

Yield and Scalability

Comparative Analysis of Preparation Methods

| Method | Key Step | Catalyst | Yield (%) | Reaction Time | Environmental Impact |

|---|---|---|---|---|---|

| Classical | Cyclocondensation | None | 40–50 | 5 days | High (toxic waste) |

| DMAP-Catalyzed | Nucleophilic substitution | DMAP | 54 | 24 hours | Moderate |

| {Mo132}-Assisted | Direct amination | {Mo132} | 95 | 20 minutes | Low |

| Pfitzinger/Suzuki | Ring construction & coupling | Pd(PPh₃)₄ | 64 | 12 hours | Moderate |

The {Mo132}-assisted method outperforms others in yield and sustainability, though it requires specialized catalysts. DMAP catalysis balances efficiency and simplicity for lab-scale synthesis.

化学反応の分析

反応の種類

4-(ジメチルアミノ)-6-フルオロキノリン-3-カルボン酸エチルは、次のようなさまざまな化学反応を起こすことができます。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化することができます。

還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。

置換: この化合物は、存在する官能基に応じて、求核置換反応と求電子置換反応に関与することができます。

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

置換: 求核置換反応のためのジメチルホルムアミド (DMF) 中のナトリウムヒドリド。

主な生成物

酸化: キノリン-3-カルボン酸誘導体を生成します。

還元: 還元されたキノリン誘導体を生成します。

置換: さまざまな置換キノリン化合物を生成します。

科学的研究の応用

Antimicrobial Applications

Ethyl 4-(dimethylamino)-6-fluoroquinoline-3-carboxylate exhibits significant antimicrobial activity against a variety of pathogens.

- Mechanism of Action : The compound functions primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This inhibition leads to bacterial cell death, making it effective against both Gram-positive and Gram-negative bacteria.

-

Case Studies :

- A study demonstrated that derivatives of fluoroquinolones, including this compound, showed potent antibacterial effects against common pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

- Another research highlighted its efficacy in treating infections caused by multidrug-resistant strains, showcasing its potential as an alternative therapeutic agent in antibiotic resistance scenarios .

Anticancer Potential

Recent investigations into the anticancer properties of this compound have revealed promising results.

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines through various pathways, including the modulation of microRNA expression involved in cancer progression.

-

Case Studies :

- In vitro studies indicated that this compound significantly reduced cell viability in ovarian cancer cells by modulating specific microRNAs associated with tumor growth .

- Another study reported that related quinolone derivatives exhibited cytotoxicity against leukemia and breast cancer cell lines, suggesting that this compound could be further explored for its anticancer properties .

Drug Development and Synthesis

This compound serves as a valuable scaffold for the development of new therapeutic agents.

- Chemical Modifications : The ability to modify the quinolone structure allows researchers to create analogs with enhanced pharmacological profiles. For instance, substituting various functional groups can lead to compounds with improved potency and selectivity against specific targets .

- Applications in Research : This compound is often used as a reference standard in pharmacological studies aimed at discovering novel antimicrobial or anticancer agents. Its structural features make it a suitable candidate for further chemical exploration and optimization .

Summary Table of Applications

作用機序

類似化合物の比較

類似化合物

4-(ジメチルアミノ)安息香酸エチル: さまざまな用途で光開始剤として使用されています。

4-(ジメチルアミノ)キノリン: 抗マラリア作用で知られています。

6-フルオロキノリン-3-カルボン酸: さまざまなキノリン誘導体の合成における前駆体です。

独自性

4-(ジメチルアミノ)-6-フルオロキノリン-3-カルボン酸エチルは、独自の化学的および生物学的特性を与える官能基の特定の組み合わせにより、ユニークです。そのフッ素原子は、親油性と代謝安定性を高め、薬物開発における貴重な化合物となっています。

類似化合物との比較

Table 1: Comparison of Key Quinoline-3-Carboxylate Derivatives

Research Findings and Limitations

- Synthetic Challenges: notes discontinuation of the target compound, suggesting synthesis or stability issues. This contrasts with commercially available analogs like CAS 58038-66-7 .

- Data Gaps: No direct pharmacological data exist for the target compound. Further studies are needed to validate its efficacy in drug development or material science.

生物活性

Ethyl 4-(dimethylamino)-6-fluoroquinoline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound belongs to the quinolone class of compounds, characterized by a bicyclic structure containing a nitrogen atom. The synthesis typically involves multi-step reactions starting from simpler quinolone derivatives, often employing methods such as cyclization and functional group modifications to achieve the desired structure.

Antimicrobial Activity

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. The mechanism of action is primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, which are critical enzymes for DNA replication and transcription in bacteria.

Minimum Inhibitory Concentrations (MIC)

A study evaluated the antibacterial efficacy of this compound against various bacterial strains. The results are summarized in Table 1:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2.4 |

| Escherichia coli | 3.1 |

| Bacillus cereus | 3.5 |

| Klebsiella pneumoniae | 4.0 |

These findings suggest that the compound is particularly effective against Gram-positive bacteria, with lower MIC values indicating stronger antibacterial properties .

Mechanism of Action

The biological activity of this compound can be attributed to its lipophilicity, which enhances its ability to penetrate bacterial cell walls. Studies have shown that modifications at the C-7 position significantly influence antibacterial potency, where lipophilic substitutions improve efficacy against Gram-positive bacteria .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. The compound has shown promising results in inhibiting tumor growth in various cancer cell lines.

Case Studies

- MCF-7 Breast Cancer Cells : In vitro studies demonstrated that this compound significantly inhibited the proliferation of MCF-7 cells with an IC50 value of approximately 0.710 nM, indicating high potency against breast cancer cells .

- Xenograft Models : In vivo experiments using xenograft models (Colo-205 and A549) revealed substantial tumor growth inhibition, suggesting potential for development as an anticancer agent .

Safety and Toxicity

While this compound exhibits potent biological activities, safety assessments are crucial for therapeutic applications. Preliminary toxicity studies indicate low toxicity levels in animal models, making it a candidate for further development in clinical settings .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Ethyl 4-(dimethylamino)-6-fluoroquinoline-3-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves sequential substitution and esterification reactions. For analogous quinoline derivatives (e.g., Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate), regioselectivity during ethylation is controlled by solvent polarity, temperature, and base strength. For example, polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) favor selective carboxylate ethylation over hydroxyl groups . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Yield optimization requires monitoring reaction progression using TLC and confirming purity via HPLC (>95%) .

Q. How is structural elucidation performed for this compound and its intermediates?

- Methodological Answer : Multi-spectral analysis is critical. 1H/13C NMR identifies substituent positions (e.g., dimethylamino proton signals at δ 2.8–3.1 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 307.12). IR spectroscopy detects carbonyl (C=O stretch at ~1700 cm⁻¹) and amine groups (N-H stretch at ~3300 cm⁻¹). Elemental analysis validates empirical formulas (e.g., C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in antimicrobial activity data across structurally similar quinoline derivatives?

- Methodological Answer : Systematic structure-activity relationship (SAR) studies are essential. For example, substituent electronegativity (e.g., fluoro vs. chloro at position 6) impacts bacterial membrane penetration. Controlled assays (e.g., MIC testing against S. aureus and E. coli) under standardized conditions (pH 7.4, 37°C) minimize variability. Meta-analysis of published data (e.g., comparing EC₅₀ values from and ) should account for differences in bacterial strains, inoculum size, and solvent carriers (DMSO vs. water) .

Q. What strategies optimize regioselectivity during ethylation in fluoroquinoline carboxylate synthesis?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Computational modeling (e.g., DFT calculations) predicts reactive sites, while experimental validation uses competition reactions with isotopic labeling (e.g., ¹³C-ethyl bromide). For example, in Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate synthesis, higher temperatures (80–100°C) favor ethylation at the carboxylate over hydroxyl groups (4:1 product ratio) .

Q. How can analytical methods distinguish between isomeric byproducts in quinoline syntheses?

- Methodological Answer : 2D NMR techniques (e.g., COSY, NOESY) resolve spatial proximity of substituents. For example, NOE correlations between the dimethylamino group and fluorine atom confirm positional isomerism. X-ray crystallography provides definitive structural proof, as seen in related compounds (e.g., Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate, with C–H···O packing interactions) .

Data Analysis and Experimental Design

Q. What experimental controls are critical for validating the biological activity of this compound?

- Methodological Answer : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and solvent controls (e.g., 1% DMSO) to isolate compound-specific effects. Dose-response curves (0.1–100 µg/mL) ensure reproducibility. For cytotoxicity screening, use mammalian cell lines (e.g., HEK293) with ATP-based viability assays (e.g., CellTiter-Glo®) .

Q. How can researchers address low yields in large-scale syntheses of this compound?

- Methodological Answer : Optimize reflux time (8–12 hours) and catalyst loading (e.g., 10 mol% DMAP). For scale-up, switch from batch to flow chemistry to improve heat/mass transfer. Monitor intermediates via in-line FTIR to terminate reactions at peak conversion. Recrystallization (ethanol/water) enhances purity without chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。